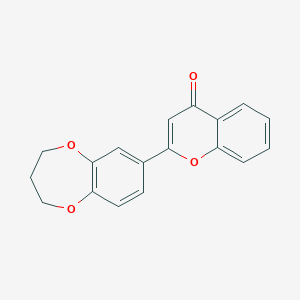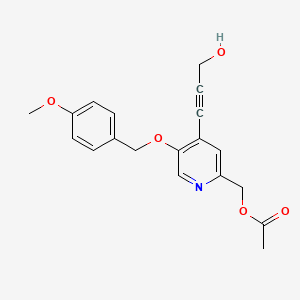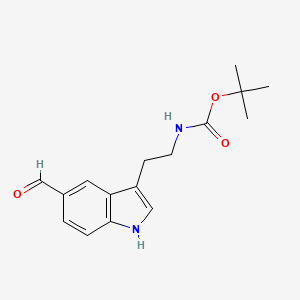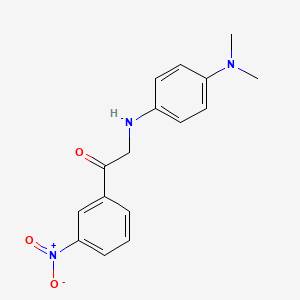
N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a pyrrolidine ring and a dimethylpropyl group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pyrrolidine moiety.
Attachment of the Dimethylpropyl Group: This step may involve alkylation reactions using dimethylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the attached substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the quinazoline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Quinazoline derivatives are often investigated for their potential as therapeutic agents, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound may find applications in the development of new materials, catalysts, or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-Dimethylpropyl)-2-methyl-4-(piperidin-1-yl)quinazolin-7-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N-(2,2-Dimethylpropyl)-2-methyl-4-(morpholin-1-yl)quinazolin-7-amine: Contains a morpholine ring instead of a pyrrolidine ring.
N-(2,2-Dimethylpropyl)-2-methyl-4-(azepan-1-yl)quinazolin-7-amine: Features an azepane ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its binding affinity and selectivity towards biological targets.
Eigenschaften
CAS-Nummer |
646450-81-9 |
|---|---|
Molekularformel |
C18H26N4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-2-methyl-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C18H26N4/c1-13-20-16-11-14(19-12-18(2,3)4)7-8-15(16)17(21-13)22-9-5-6-10-22/h7-8,11,19H,5-6,9-10,12H2,1-4H3 |
InChI-Schlüssel |
PBFPFWDBJFCTPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)NCC(C)(C)C)C(=N1)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)









![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)


